1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
Description
The compound 1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone (CAS: 329227-23-8) is a heterocyclic organic molecule featuring a pyrrole ring substituted with a trifluoromethylphenyl group and a thieno[2,3-d]pyrimidine moiety linked via a thioether bridge . Its molecular formula is C25H22F3N3OS2 (molecular weight: 501.597 g/mol), and its structure integrates multiple pharmacophores:
- A 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole core, which may confer rigidity and π-stacking interactions.
- A ketone bridge facilitating conformational flexibility.
Properties
IUPAC Name |
1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N3OS2/c1-16-12-22(17(2)34(16)21-11-7-10-20(13-21)28(29,30)31)24(35)15-36-26-23-14-25(19-8-5-4-6-9-19)37-27(23)33-18(3)32-26/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGHFNDTPHNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CSC3=NC(=NC4=C3C=C(S4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps generally include:
- Formation of the pyrrole ring : Utilizing starting materials like 2,5-dimethylpyrrole and trifluoromethylphenyl derivatives.
- Thienopyrimidine coupling : The introduction of the thieno[2,3-d]pyrimidine moiety is achieved through nucleophilic substitution reactions.
- Final coupling : The final compound is obtained by coupling the pyrrole with the thienopyrimidine derivative through a thioether linkage.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | G2/M phase cell cycle arrest |
Antidiabetic Activity
In addition to its anticancer effects, the compound has been evaluated for antidiabetic properties. Preliminary studies suggest it may act as an inhibitor of alpha-amylase and protein tyrosine phosphatase 1B (PTP1B), both of which are critical in glucose metabolism.
| Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Alpha-Amylase Inhibition | 4.58 | Acarbose | 1.58 |
| PTP1B Inhibition | 0.91 | Ursolic Acid | 1.35 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The presence of the thieno[2,3-d]pyrimidine moiety enhances its binding affinity to target enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) : It may also modulate ROS levels, contributing to its anticancer effects by inducing oxidative stress in cancer cells.
Case Studies
A recent study published in MDPI highlighted the synthesis and biological evaluation of similar compounds, establishing a framework for understanding the structure-activity relationship (SAR). The study found that modifications on the pyrrole ring significantly influenced biological activity, suggesting that further structural optimization could enhance efficacy against specific targets .
Comparison with Similar Compounds
Cyclopenta[4,5]thieno[2,3-d]pyrimidine Derivative
A closely related compound, 1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone, shares the same molecular formula (C25H22F3N3OS2) but replaces the 6-phenyl substituent on the thienopyrimidine with a cyclopenta[4,5] fused ring . Key differences include:
- Steric Effects : The fused cyclopenta group may sterically hinder interactions with biological targets or alter binding kinetics.
| Property | Target Compound | Cyclopenta Analog |
|---|---|---|
| Substituent on Thienopyrimidine | 6-Phenyl | Cyclopenta[4,5] fused ring |
| Molecular Formula | C25H22F3N3OS2 | C25H22F3N3OS2 |
| Structural Flexibility | Moderate (phenyl rotation) | Reduced (fused ring constraint) |
Trifluoromethyl-Substituted Analogues
Several compounds in , such as 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone (CAS: 790681-71-9), share the trifluoromethylphenyl-pyrrole motif but lack the thienopyrimidine-thioether system . Notable differences:
- Substituent Position : The trifluoromethyl group on the 4-position of the phenyl ring (vs. 3-position in the target compound) could alter steric and electronic interactions.
Research Implications and Limitations
While structural comparisons highlight the target compound’s uniqueness, the absence of direct biological or physicochemical data in the provided evidence limits mechanistic insights. Key research gaps include:
- Structure-Activity Relationships (SAR) : Comparisons with analogues like the cyclopenta derivative would benefit from experimental data on solubility, stability, or receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
